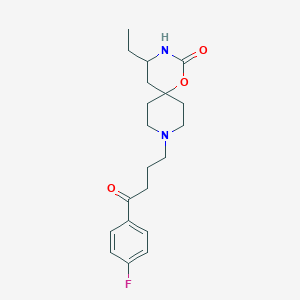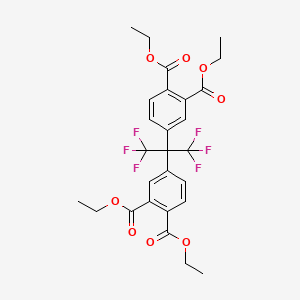
Tetraethyl 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bisphthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyl 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bisphthalate is a chemical compound with the molecular formula C27H26F6O8. It is known for its unique structure, which includes multiple fluorine atoms and phthalate groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties .
Vorbereitungsmethoden
The synthesis of Tetraethyl 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bisphthalate typically involves the reaction of phthalic anhydride with tetraethyl orthosilicate in the presence of a catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
Tetraethyl 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bisphthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
Tetraethyl 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bisphthalate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of Tetraethyl 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bisphthalate involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms play a crucial role in its binding affinity and specificity. It can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Tetraethyl 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bisphthalate can be compared with similar compounds such as:
Bisphenol A: Both compounds have phthalate groups, but Tetraethyl 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bisphthalate has additional fluorine atoms, making it more stable and less reactive.
Hexafluorobisphenol A: This compound also contains fluorine atoms, but its structure and applications differ significantly.
The uniqueness of Tetraethyl 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bisphthalate lies in its specific arrangement of fluorine atoms and phthalate groups, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
67846-42-8 |
|---|---|
Molekularformel |
C27H26F6O8 |
Molekulargewicht |
592.5 g/mol |
IUPAC-Name |
diethyl 4-[2-[3,4-bis(ethoxycarbonyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C27H26F6O8/c1-5-38-21(34)17-11-9-15(13-19(17)23(36)40-7-3)25(26(28,29)30,27(31,32)33)16-10-12-18(22(35)39-6-2)20(14-16)24(37)41-8-4/h9-14H,5-8H2,1-4H3 |
InChI-Schlüssel |
SHDCCUHYEVELSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C(=O)OCC)C(=O)OCC)(C(F)(F)F)C(F)(F)F)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



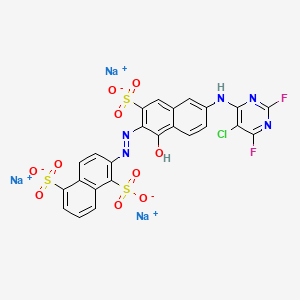
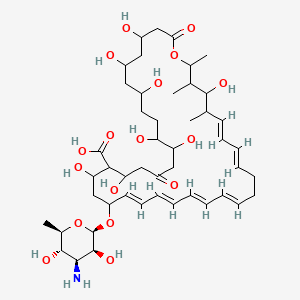
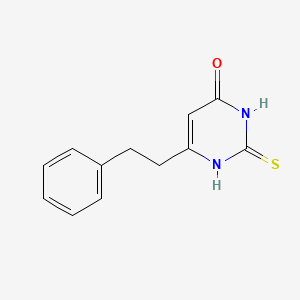

![N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (Diacetylsulfadimidine; Diacetylsulfamethazine)](/img/structure/B13415191.png)

![N-[2-Hydroxy-5-[(1S)-1-hydroxy-2-[[(1S)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide](/img/structure/B13415204.png)
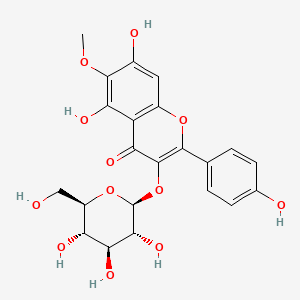

![(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B13415231.png)

![8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid](/img/structure/B13415252.png)
